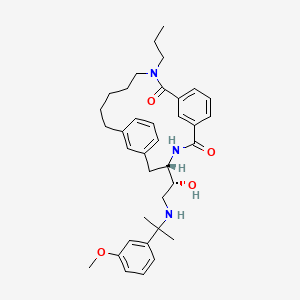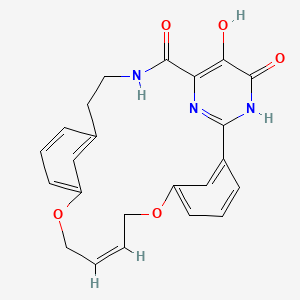
D-Galactose-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-d2 is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and interactions with specific cell receptors. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Galactose-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. This process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process includes innovative methods in the pretreatment and fermentation stages to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Galactonic acid.
Reduction: Formation of D-Galactitol.
Substitution: Formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Substitution: Glycosylation reactions often use acid catalysts and alcohols.
Major Products
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various glycosides.
Aplicaciones Científicas De Investigación
D-Galactose-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and cell signaling.
Industry: Applied in the production of low-calorie sweeteners and biofuels.
Mecanismo De Acción
D-Galactose-d2 exerts its effects by interacting with specific cell receptors, such as those on hepatocytes, macrophages, and certain cancer cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound is taken up by cells through glucose transporters and undergoes phosphorylation, leading to various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Mannose: Another aldohexose with similar properties.
D-Tagatose: A ketohexose used as a low-calorie sweetener.
Uniqueness
D-Galactose-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2 |
Clave InChI |
GZCGUPFRVQAUEE-SDLJPKFNSA-N |
SMILES isomérico |
[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)





![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)






